molecular formula C25H22N4O8 B015502 Streptonigrin CAS No. 3930-19-6

Streptonigrin

Cat. No. B015502
CAS RN: 3930-19-6
M. Wt: 506.5 g/mol
InChI Key: PVYJZLYGTZKPJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The total synthesis of (±)-streptonigrin has been achieved through methods that highlight the molecule's intricate structure. A notable synthesis approach involves a challenging ring-closing metathesis reaction to construct a key pentasubstituted pyridine fragment, a cornerstone in the formation of streptonigrin's complex structure. This synthesis was accomplished in 14 linear steps with an overall yield of 11% from ethyl glyoxalate, demonstrating the synthetic challenge and the efficiency of the methodologies employed (Donohoe, Jones, & Barbosa, 2011).

Molecular Structure Analysis

Streptonigrin's molecular structure is characterized by a highly functionalized aminoquinone alkaloid framework. Research into its biosynthesis has revealed novel reactions, such as a cryptic carboxyl methylation and an unusual oxidative cleavage of a N-C bond, which are pivotal in forming the compound's unique structure. These findings not only shed light on the complexity of streptonigrin's molecular architecture but also open avenues for the creation of analogues with potential therapeutic benefits (Xu et al., 2013).

Chemical Reactions and Properties

Streptonigrin undergoes various chemical reactions that underscore its reactivity and functional group transformations. For instance, its biosynthesis involves the regiospecific cleavage of the N-C bond of the indole ring, a reaction catalyzed by a [2Fe-2S] cluster-containing aromatic ring dioxygenase system. This particular reaction is crucial for the generation of streptonigrin's quinone moiety, highlighting the compound's reactive nature and the chemical intricacies of its formation (Xu et al., 2013).

Scientific Research Applications

  • Antitumor Activity : Streptonigrin exerts antitumor effects by causing DNA strand scission. Its interaction with metal ions and DNA helps clarify its mechanism, making it a significant subject of study in cancer research (Harding & Long, 1997).

  • Effect on Leukemic Cells : It decreases adenosine triphosphate and protein synthesis in human leukemic leukocytes, leading to DNA strand breakage (Miller et al., 1967).

  • DNA Synthesis in Cultured Cells : Streptonigrin induces unscheduled DNA synthesis in ataxia telangiectasia fibroblasts, affecting DNA strand-breaking capacity (Taylor, Laher, & Morgan, 1985).

  • Inhibition of SENP1 : It inhibits the SUMO-specific protease SENP1 and reduces the protein level of hypoxia-inducible factor 1α (HIF1α) in cells, which can be important for its clinical use (Ambaye et al., 2018).

  • Induction of DNA Cleavage : Streptonigrin induces mammalian topoisomerase II dependent DNA cleavage in vitro, showing its potential as a nonintercalative antitumor antibiotic (Yamashita et al., 1990).

  • Chromosomal Effects : It alters the chromosomes of mouse ovum during meiosis, indicating its ability to affect developing mammalian ova (Jagiello, 1967).

  • Bacterial Mutants Selection : Streptonigrin kills bacteria by promoting the formation of oxygen radicals and has been used to select resistant bacterial mutants, depending on extracellular iron utilization (Cohen et al., 1987).

  • Sister Chromatid Exchanges in Lymphocytes : It induces sister chromatid exchanges in rabbit lymphocytes, leading to higher frequencies in dividing cells (DuFrain, 1983).

Safety And Hazards

Streptonigrin was previously used as an anticancer drug but has been discontinued because of its toxic effects .

properties

IUPAC Name

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYJZLYGTZKPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960034
Record name 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

74.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532976
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Streptonigrin

CAS RN

3930-19-6
Record name Streptonigrin
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Record name Streptonigrin [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name streptonigrin
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Record name 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
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Record name Rufocromomycin
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Record name STREPTONIGRIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,860
Citations
NS Mizuno - Mechanism of Action of Antieukaryotic and Antiviral …, 1979 - Springer
… Since masking the amino quinone structure greatly reduced the biological effect of streptonigrin, the presence of this group in streptonigrin appears to be essential for its maximum …
AD Bolzán, MS Bianchi - Mutation Research/Reviews in Mutation Research, 2001 - Elsevier
Streptonigrin (SN, CAS no. 3930-19-6) is an aminoquinone antitumor antibiotic isolated from cultures of Streptomyces flocculus. This compound is a member of a group of antitumor …
JW Daly, D Ferreira, SJ Gould, E Haslam… - Fortschritte der Chemie …, 1982 - Springer
… The active agent was eventually isolated, named streptonigrin, and shown to have the structure depicted in (1). During the last twenty years streptonigrin has been the subject of …
S Park, S Chun - Biochimica et Biophysica Acta (BBA)-General Subjects, 2011 - Elsevier
… effect of streptonigrin using HEK293 cells … streptonigrin acts as an inhibitor of β-catenin/Tcf signaling. The mechanism of reduced β-catenin/Tcf transcriptional activity for the streptonigrin …
G Bringmann, Y Reichert, VV Kane - Tetrahedron, 2004 - Elsevier
… Isolation and structural elucidation of streptonigrin and related compounds 3541 3. Absolute … (quinolinequinone) of streptonigrin 3549 7. Formation of the CD-rings in streptonigrin 3550 8…
IS Severina, NV Pyatakova, AB Postnikov… - European journal of …, 2004 - Elsevier
… To elucidate whether oxygen-derived radicals are involved in the inhibitory effect of streptonigrin, we studied the influence of superoxide dismutase on the inhibition by streptonigrin of …
WB Kremer, J Laszlo - Antineoplastic and Immunosuppressive Agents …, 1975 - Springer
… Streptonigrin was found to stimulate induction of phage production in lysogenic bacteria while inhibiting the net synthesis of bacterial DNA; it had little effect on RNA and protein …
N Ambaye, CH Chen, S Khanna, YJ Li, Y Chen - Biochemistry, 2018 - ACS Publications
… that streptonigrin binds and inhibits the SUMO-specific protease SENP1. NMR studies identified that streptonigrin … π stacking interactions in binding streptonigrin. Treatment of cells with …
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
MM Cohen, MW Shaw… - Proceedings of the …, 1963 - National Acad Sciences
Streptonigrin (SN) isa derivative of Streptomyces flocculus which has been isolated and screened for its possible antitumor and antibiotic activity. It has not been released for clinical use …
Number of citations: 135 www.pnas.org
Y INOUYE, H OKADA, SK ROY, T MIYASAKA… - The Journal of …, 1985 - jstage.jst.go.jp
… Antimicrobial spectra of the streptonigrin derivatives were determined by the agar dilution method on glucose nutrient agar. Streptonigrin hydroxamic acid (8) and streptonigrin …
Number of citations: 24 www.jstage.jst.go.jp

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